Azetidin-3-ol

Basicity Hydrogen Bonding Physicochemical Properties

Secure your supply of Azetidin-3-ol (CAS 45347-82-8), a privileged four-membered heterocyclic scaffold. Its distinct non-planar conformation and hydrogen-bonding profile enable fine-tuning of lead compound properties like solubility and metabolic stability, which is not achievable with generic piperidine or pyrrolidine alternatives. Research demonstrates that substituting this specific azetidine can unpredictably alter water solubility and lipophilicity, directly impacting drug efficacy. Choose the 98% purity free base for precise synthetic control, or specify the hydrochloride salt for aqueous applications.

Molecular Formula C3H7NO
Molecular Weight 73.09 g/mol
CAS No. 45347-82-8
Cat. No. B1332694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzetidin-3-ol
CAS45347-82-8
Molecular FormulaC3H7NO
Molecular Weight73.09 g/mol
Structural Identifiers
SMILESC1C(CN1)O
InChIInChI=1S/C3H7NO/c5-3-1-4-2-3/h3-5H,1-2H2
InChIKeyGMWFCJXSQQHBPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Azetidin-3-ol (CAS 45347-82-8) as a Core Four-Membered Heterocyclic Scaffold for Medicinal Chemistry and Chemical Synthesis


Azetidin-3-ol (3-hydroxyazetidine), with CAS number 45347-82-8, is a small, polar, saturated four-membered nitrogen-containing heterocyclic alcohol. As a strained cyclic secondary amine, it presents a unique combination of properties including a hydrogen bond donor/acceptor capacity and a non-planar conformation [1]. These features underpin its primary role as a versatile synthetic building block, particularly in medicinal chemistry for modulating the physicochemical properties of lead compounds. Its availability in free base and hydrochloride salt forms (e.g., CAS 18621-18-6) allows for tailored use in different reaction environments .

The Pitfalls of Analogue Substitution: Why Azetidin-3-ol's Unique Physicochemical Profile Defies Simple Replacement


Generic substitution within a class of saturated azaheterocycles is rarely trivial due to the profound impact of ring size and substitution on key physicochemical and pharmacokinetic parameters. For Azetidin-3-ol, its specific four-membered ring and hydroxyl group create a distinct profile in terms of basicity (pKa), hydrogen bonding capacity, and metabolic fate compared to common alternatives like pyrrolidine, piperidine, or even the oxygen analogue oxetane [1]. For example, replacing a morpholine ring with an 'angular' azetidine was shown to unpredictably alter water solubility and lipophilicity [2]. Furthermore, the azetidine ring itself exhibits unique stability and reactivity patterns, being more resistant to ring-opening than oxetanes but more strained than pyrrolidines [3]. These differences, detailed in the evidence below, mean that substituting Azetidin-3-ol with an 'in-class' analog can lead to significant and often detrimental changes in a molecule's activity, solubility, or metabolic profile, making empirical selection based on data critical.

Quantitative Differentiation of Azetidin-3-ol: A Comparative Evidence Guide for Scientific Selection


Basicity and Hydrogen-Bonding: Azetidine vs. Larger Cyclic Amines (Pyrrolidine, Piperidine)

The basicity of azetidine is a key differentiator from smaller (aziridine) and larger (pyrrolidine, piperidine) ring amines. While experimental pKa values for Azetidin-3-ol are predicted at 14.51, a systematic study of the parent azetidine class shows its basic strength is close to that of pyrrolidine and piperidine, a finding that contradicts the simplistic expectation based solely on bond angle strain. This indicates that the nitrogen lone pair's availability for protonation and hydrogen bonding is comparable across these common scaffolds, yet the smaller azetidine ring offers distinct steric and conformational advantages [1].

Basicity Hydrogen Bonding Physicochemical Properties

Ring-Opening Reactivity: The Superior Stability of Azetidine over Oxetane

In a direct comparative study of multidentate ligand complexes, the azetidine ring demonstrated significantly higher resistance to ring-opening compared to the oxetane ring. The oxetane ring underwent facile opening, providing a pathway to functionalized complexes. In contrast, the 'relatively unreactive azetidine ring is preserved in a variety of transformations,' highlighting its superior stability under certain reaction conditions [1]. This makes azetidine a more robust scaffold when chemical robustness is required.

Ring-Opening Chemical Stability Coordination Chemistry

Physicochemical and Conformational Impact: Azetidine vs. Piperazine/Morpholine Bioisosteres

In a comprehensive study evaluating 'angular' spirocyclic azetidines as replacements for common six-membered heterocycles, the effect on key drug properties was found to be highly substrate-dependent. While replacing morpholine or piperazine with the corresponding azetidine generally resulted in an increase in nitrogen basicity, the impact on water solubility and lipophilicity varied significantly. In some cases, water solubility increased, while in others it decreased [1]. This demonstrates that the Azetidin-3-ol core does not produce a predictable, uniform change and must be evaluated on a case-by-case basis.

Bioisosterism Physicochemical Properties Drug Design

Metabolic Fate: Characterization of Azetidin-3-ol Ring Opening as a Key Pathway in Humans

A clinical metabolism study of the drug candidate ziritaxestat, which contains an Azetidin-3-ol moiety, revealed a specific metabolic liability. In human plasma, the main routes of metabolism were determined to be hydroxylation, hydrolysis, and ring-opening of the azetidin-3-ol moiety. A specific ring-opened azetidin-3-ol metabolite of N-demethylated ziritaxestat accounted for approximately 3.3% of the circulating radioactivity, while the parent drug remained the major component (76.2%) [1]. This provides direct, quantitative evidence that the Azetidin-3-ol ring can be metabolized via a specific pathway.

Drug Metabolism Pharmacokinetics Metabolic Stability

Aqueous Solubility: Superior Water Solubility of the Hydrochloride Salt Form

While the free base Azetidin-3-ol is a solid with a high predicted pKa (14.51), its hydrochloride salt (CAS 18621-18-6) provides a significant and quantifiable advantage in aqueous solubility. The salt is characterized as 'freely soluble in water (≥50 mg/mL)' [1]. This high solubility is a key practical advantage for applications requiring aqueous reaction conditions or formulation into water-based media. In contrast, the free base's solubility is more limited, with other sources noting it is 'soluble in water' but with less specific, and likely lower, solubility .

Solubility Formulation Salt Selection

Evidence-Based Applications of Azetidin-3-ol in Modern Research and Development


Scaffold for Modulating Physicochemical Properties in Drug Discovery

Azetidin-3-ol serves as a privileged scaffold for introducing a small, polar, and conformationally constrained amine-alcohol unit into drug candidates. Its basicity, comparable to pyrrolidine but with a different spatial arrangement, allows medicinal chemists to fine-tune target engagement and physicochemical properties such as solubility and lipophilicity [1]. The unpredictable, substrate-dependent nature of these changes, as demonstrated in bioisostere studies [2], makes the procurement of the specific Azetidin-3-ol building block essential for empirical optimization of lead compounds.

Synthesis of Metabolically Labile Drug Candidates for Prodrug or Soft-Drug Design

The quantifiable metabolic pathway involving ring-opening of the Azetidin-3-ol moiety, as observed in human plasma for ziritaxestat [1], presents a rational design opportunity. Researchers can exploit this specific metabolic route to develop prodrugs that require enzymatic activation via ring-opening or soft-drugs designed to be rapidly metabolized to inactive forms, thereby controlling systemic exposure and minimizing off-target toxicity.

Precursor for Stable Heterocyclic Ligands in Coordination Chemistry

The documented resistance of the azetidine ring to ring-opening compared to oxetane makes Azetidin-3-ol a superior choice for synthesizing ligands in coordination chemistry where the heterocyclic framework must remain intact [1]. This stability ensures that the desired ligand geometry and electronic properties are preserved during complexation and subsequent catalytic or materials science applications.

Hydrochloride Salt for Aqueous-Phase Synthesis and Formulation

For applications requiring high aqueous solubility, the hydrochloride salt form of Azetidin-3-ol (CAS 18621-18-6) is the specified choice. Its 'freely soluble' nature (≥50 mg/mL) makes it particularly suitable for conducting reactions in water, preparing aqueous solutions for biological assays, or developing water-based formulations [1]. This defined solubility differentiates it from the free base and many other less-soluble heterocyclic building blocks.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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